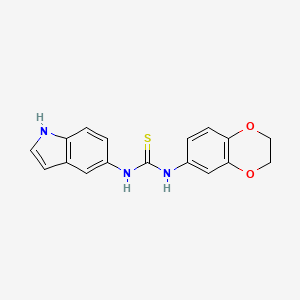

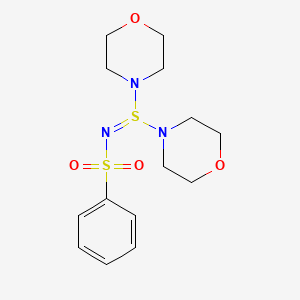

![molecular formula C19H15FN4O B2759063 5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895011-91-3](/img/structure/B2759063.png)

5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[3,4-d]pyrimidin-4-one is a type of heterocyclic compound. These compounds often have biological and pharmacological activities . They are used in the synthesis of various drugs and have been studied for their potential medicinal properties .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. The first step was the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation. The second step was the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

The molecular structure of these compounds often includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is similar to the natural purine structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can include one-pot reactions, three-component reactions, and oxidative aromatization . These reactions can be performed under various conditions, such as microwave irradiation or conventional heating .Applications De Recherche Scientifique

Synthesis and Molecular Properties

- Pyrazolo[3,4-d]pyrimidin-4-ones, including compounds structurally similar to 5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, have been synthesized through various chemical processes. These processes often involve cyclocondensation reactions or modifications of existing pyrimidine derivatives, aiming to explore their potential biological activities or to create novel functional materials (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Biological and Pharmacological Applications

- Some derivatives of pyrazolo[3,4-d]pyrimidin-4-one have demonstrated promising biological activities, such as antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies have been conducted to explore their interactions with specific enzymes responsible for inflammation and cancer, indicating potential for development as pharmaceutical agents (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

- Research has also focused on the antimicrobial and anti-inflammatory activities of pyrazolo[1,5-a]pyrimidine derivatives. These studies have identified compounds with significant activities against various bacterial and fungal pathogens, suggesting potential applications in antimicrobial therapy (Aggarwal, Masan, Kaushik, Kaushik, Sharma, & Aneja, 2014).

Material Science and Chemistry Applications

- Pyrazolo[3,4-d]pyrimidin-4-ones have also been studied for their properties as corrosion inhibitors. These compounds exhibit potential for protecting metals against corrosion in acidic environments, indicating applications in material science and industrial chemistry (Abdel Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020).

Fluorescent Properties and Imaging Applications

- Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have been identified as novel fluorescent molecules. These compounds, particularly those with trifluoromethyl groups, have shown potential as fluorophores for biological and environmental sensing applications due to their strong fluorescence intensity and the ability to bind various sites (Wu, Chen, Li, Zou, Hu, & Yang, 2006).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-[(3-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O/c1-13-5-2-3-8-17(13)24-18-16(10-22-24)19(25)23(12-21-18)11-14-6-4-7-15(20)9-14/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYKHZDRHJWCDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

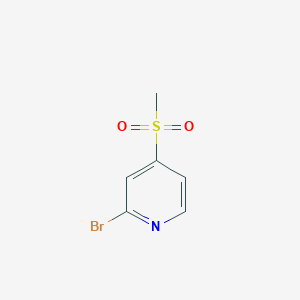

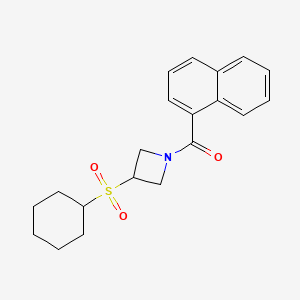

![2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2758983.png)

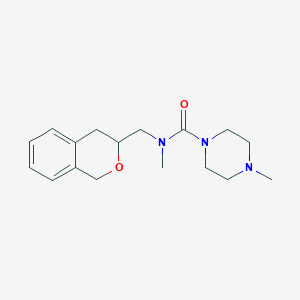

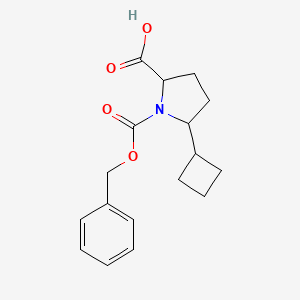

![N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2758988.png)

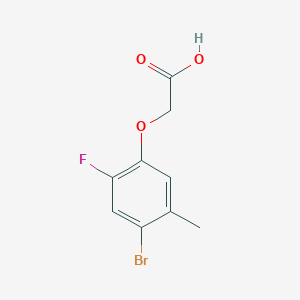

![2-{4-[(1-Pyridin-4-ylpiperidin-4-yl)carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2758989.png)

![2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2758994.png)

![3-chloro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2758996.png)

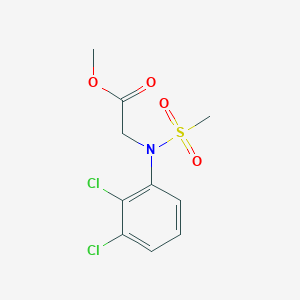

![N-methyl-N-(3-methylphenyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2758999.png)